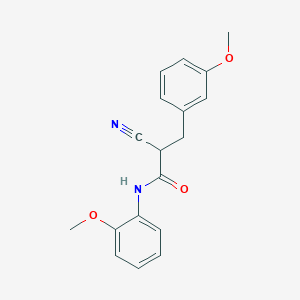

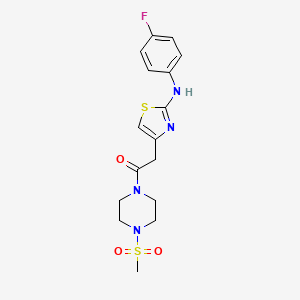

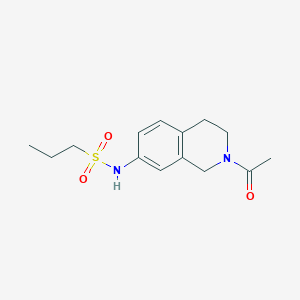

4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide," typically involves multistep organic reactions. These reactions may start from benzothiazole precursors, further undergoing functionalization to introduce the methoxy and benzamide groups. For example, the synthesis of similar compounds has been explored through reactions involving amine coupling and subsequent acylation to introduce the benzamide functionality (Yadav et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide" has been determined using techniques like X-ray diffraction. These analyses reveal complex molecular geometries, including the presence of hydrogen bonds and π-π interactions that contribute to the stabilization of the crystal structure. For instance, research on structurally related compounds shows detailed insights into their molecular conformation and crystal packing, highlighting the role of non-covalent interactions in determining the overall structure (Dey et al., 2021).

科学的研究の応用

Antihyperglycemic Agents

A series of benzamide derivatives, including variants similar to 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, were studied for their antidiabetic properties. One such derivative, identified as KRP-297, showed promise as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Dual Peroxisome Proliferator-Activated Receptor Agonists

Compounds structurally related to 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, such as MK-0767 or KRP-297, have been identified as dual α/γ peroxisome proliferator-activated receptor (PPAR) agonists. These compounds have been quantitatively determined in human plasma, indicating their potential in clinical applications (Song et al., 2004).

Novel Synthesis Methods

New methods for synthesizing analogues of rhein, an osteoarthritis drug, involved derivatives including N,N-Diethyl(2-methoxy-4-methyl)benzamide. This research contributes to the development of improved systemic exposure in drugs for treating conditions like osteoarthritis (Owton et al., 1995).

Antimicrobial and Antitumor Activities

Derivatives of benzothiazol-2-yl benzamides, sharing a core structure with 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, have been synthesized and screened for antimicrobial and antitumor activities. Compounds in this class have shown potential against certain cancer cell lines and microbes, offering avenues for future drug development (Badne et al., 2011).

Aldose Reductase Inhibitors

Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, chemically related to 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, were studied as potent aldose reductase inhibitors. These compounds have potential therapeutic applications in treating long-term diabetic complications (Saeed et al., 2014).

Nematocidal Activities

Compounds structurally related to 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide demonstrated significant nematocidal activities. These findings suggest their potential as lead compounds in developing new nematicides (Liu et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-4-3-5-13-14(10)17-16(21-13)18-15(19)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECHPNJSABSJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

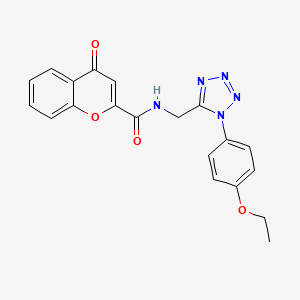

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

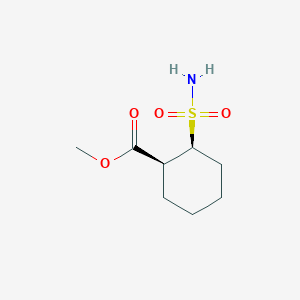

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

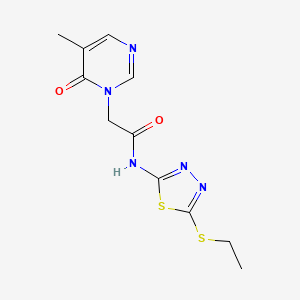

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)